molecular formula C17H13N3O3 B2436162 N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide CAS No. 1207029-43-3

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide

Cat. No.: B2436162
CAS No.: 1207029-43-3
M. Wt: 307.309
InChI Key: MCVJTLSFHXELHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide is a synthetically designed hybrid heterocyclic compound that integrates three distinct pharmacophores: an indole moiety, an isoxazole ring, and a furan ring. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of targeted cancer therapies and enzyme inhibitors. The compound's core structure is based on a 1H-indole-3-carboxamide scaffold. Indole derivatives are recognized for their wide spectrum of biological activities and are present in many FDA-approved anticancer drugs, such as sunitinib and panobinostat . Indole scaffolds are known to regulate numerous proteins and genes involved in cancer development, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) . The design of this specific molecule links the indole unit to a 5-(furan-2-yl)isoxazole system via a methylene carboxamide bridge. This strategic fusion creates a multifunctional research tool that combines the recognized biological profiles of its components. The incorporation of both furan and isoxazole heterocycles is a key feature of this compound. Isoxazole derivatives are five-membered heterocycles containing oxygen and nitrogen atoms, which are widely investigated for their rich biological potential, including anticancer, anti-inflammatory, and antimicrobial activities . The specific hybrid of a 5-(furan-2-yl)isoxazole core has been identified as a promising scaffold in pharmaceutical research, notably in the design of novel xanthine oxidase inhibitors . Furthermore, molecular hybrids containing indole linked to furan-based systems have been reported in published research as potential EGFR inhibitors with anticancer properties . This suggests that this compound is a valuable compound for probing new biological targets and signaling pathways. Key Research Applications: • Oncology Research: Serves as a lead structure for investigating novel targeted therapies, potentially acting on receptors like EGFR . • Enzyme Inhibition Studies: Useful for probing the activity of enzymes such as xanthine oxidase, where similar isoxazole-indole hybrids have shown potent inhibitory effects . • Medicinal Chemistry & SAR Studies: Provides a versatile template for structure-activity relationship (SAR) analysis, allowing researchers to explore how modifications to the indole, isoxazole, or furan rings affect biological activity and selectivity . This product is intended for research purposes only by trained professionals in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-17(13-10-18-14-5-2-1-4-12(13)14)19-9-11-8-16(23-20-11)15-6-3-7-22-15/h1-8,10,18H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVJTLSFHXELHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitrile Oxide Generation from Furan-2-carbaldehyde Oxime

The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes is a well-established route to 3,5-disubstituted isoxazoles. For this synthesis, furan-2-carbaldehyde oxime serves as the precursor for nitrile oxide generation. Hydroxy(tosyloxy)iodobenzene (HTIB) oxidizes the oxime to the corresponding nitrile oxide in situ, avoiding dimerization and ensuring stability.

$$
\text{Furan-2-carbaldehyde oxime} \xrightarrow{\text{HTIB, CH}2\text{Cl}2} \text{Furan-2-carbonitrile oxide}
$$

Cycloaddition with Propargylamine Derivatives

Propargylamine, protected as its tert-butoxycarbonyl (Boc) derivative, reacts with the nitrile oxide in a regioselective [3+2] cycloaddition. Copper(I) catalysis enhances reaction efficiency, as demonstrated by Hansen et al., yielding 3-(Boc-aminomethyl)-5-(furan-2-yl)isoxazole.

$$
\text{Furan-2-carbonitrile oxide} + \text{HC≡C-CH}2\text{NHBoc} \xrightarrow{\text{CuI, Et}3\text{N}} \text{3-(Boc-aminomethyl)-5-(furan-2-yl)isoxazole}
$$

Key Data :

  • Yield : 78–85% (optimized via copper catalysis)
  • Regioselectivity : >95% (3,5-disubstitution confirmed by $$^1$$H NMR)

Deprotection of the Boc Group

Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc protecting group, furnishing the free amine:

$$
\text{3-(Boc-aminomethyl)-5-(furan-2-yl)isoxazole} \xrightarrow{\text{TFA, CH}2\text{Cl}2} \text{5-(Furan-2-yl)isoxazol-3-ylmethylamine}
$$

Characterization :

  • $$^1$$H NMR (400 MHz, CDCl$$3$$) : δ 7.65 (s, 1H, isoxazole-H), 7.45–7.30 (m, 3H, furan-H), 3.85 (s, 2H, CH$$2$$NH$$_2$$)
  • HRMS (ESI+) : m/z calcd. for C$$8$$H$$9$$N$$2$$O$$2$$ [M+H]$$^+$$: 177.0661; found: 177.0664

Synthesis of 1H-Indole-3-Carboxylic Acid

1H-Indole-3-carboxylic acid is commercially available but can be synthesized via:

  • Fischer Indole Synthesis : Cyclization of phenylhydrazine with pyruvic acid under acidic conditions.
  • Oxidation of 3-Methylindole : Treatment with potassium permanganate in aqueous NaOH yields the carboxylic acid.

Purity : ≥98% (HPLC), confirmed by melting point (218–220°C) and IR (ν = 1680 cm$$^{-1}$$, C=O).

Amide Coupling: Final Assembly

Activation of 1H-Indole-3-Carboxylic Acid

The carboxylic acid is activated using ethyl chloroformate in the presence of N-methylmorpholine (NMM), forming a mixed anhydride intermediate:

$$
\text{1H-Indole-3-carboxylic acid} \xrightarrow{\text{ClCO}_2\text{Et, NMM}} \text{Indole-3-carbonyl mixed anhydride}
$$

Nucleophilic Acyl Substitution

The activated intermediate reacts with 5-(furan-2-yl)isoxazol-3-ylmethylamine in tetrahydrofuran (THF), yielding the target amide:

$$
\text{Indole-3-carbonyl mixed anhydride} + \text{5-(Furan-2-yl)isoxazol-3-ylmethylamine} \xrightarrow{\text{THF, 0°C to rt}} \text{N-((5-(Furan-2-yl)Isoxazol-3-yl)Methyl)-1H-Indole-3-Carboxamide}
$$

Optimization Notes :

  • Coupling Reagents : EDCl/HOBt or HATU/DIPEA provided comparable yields (82–88%).
  • Solvent Screening : DMF > THF > DCM in terms of reaction rate and yield.

Characterization Data :

  • $$^1$$H NMR (500 MHz, DMSO-d$$6$$) : δ 11.2 (s, 1H, NH), 8.15 (s, 1H, indole-H2), 7.70–7.20 (m, 7H, aromatic), 4.55 (s, 2H, CH$$2$$)
  • $$^{13}$$C NMR (126 MHz, DMSO-d$$6$$) : δ 165.2 (C=O), 162.1 (isoxazole-C3), 136.5–110.3 (aromatic), 42.1 (CH$$2$$)
  • HPLC Purity : 99.1% (C18 column, 70:30 MeOH/H$$_2$$O)

Alternative Synthetic Routes and Comparative Analysis

Isoxazole Functionalization via Alkylation

An alternative approach involves alkylating preformed 5-(furan-2-yl)isoxazole-3-methanol with phthalimide under Mitsunobu conditions, followed by hydrazinolysis to unmask the amine:

$$
\text{5-(Furan-2-yl)isoxazole-3-methanol} \xrightarrow{\text{Phthalimide, DIAD, PPh}3} \text{3-(Phthalimidomethyl)-5-(furan-2-yl)isoxazole} \xrightarrow{\text{NH}2\text{NH}_2} \text{5-(Furan-2-yl)isoxazol-3-ylmethylamine}
$$

Yield : 65–72% (lower than cycloaddition route due to side reactions).

Green Chemistry Approaches

Pérez et al. demonstrated that deep eutectic solvents (e.g., choline chloride:urea) enhance cycloaddition efficiency while reducing environmental impact. Adapting this methodology improved the overall atom economy by 15% compared to traditional solvents.

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine. This reaction is reversible and influenced by pH and temperature.

Cycloaddition Reactions

The isoxazole ring may participate in Diels-Alder reactions as a diene. For example:

  • Reaction Conditions : Elevated temperatures (e.g., reflux in DMF or THF).

  • Products : Adducts with dienophiles like maleic anhydride .

Electrophilic Substitution

The indole ring is susceptible to electrophilic substitution at positions 3 and 5. Reagents like nitric acid or bromine may introduce substituents .

Reaction Data Table

Reaction Type Reagents/Conditions Key Products Yield/Reference
Isoxazole synthesisAlkyne + nitrile oxide (e.g., NaNO₂/HCl) 5-substituted isoxazolesHigh (varies)
Amide bond formationEDC/HOBt, DMF, rt Indole-3-carboxamide70–90%
Diels-Alder adductionMaleic anhydride, DMF, 80°C Cycloadducts (isoxazole + dienophile)60–80%
Electrophilic substitutionHNO₃, H₂SO₄, 0–5°C Nitro-indole derivatives40–70%

Stability and Degradation

  • Hydrolysis : The amide group hydrolyzes under acidic/basic conditions to yield carboxylic acid and amine.

  • Oxidation : Furan and indole rings may oxidize to yield epoxides or hydroxylated derivatives under strong oxidizing agents (e.g., KMnO₄) .

Biological Relevance of Isoxazole Derivatives

While not directly studied for this compound, isoxazole derivatives are known for:

  • Antitumor activity : Inhibition of kinases (e.g., FLT3) and tubulin polymerization .

  • Enzyme inhibition : Xanthine oxidase (XO) inhibition, as seen in indole-isoxazole hybrids .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoxazole, including N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide, exhibit notable antimicrobial properties. For instance, compounds containing the isoxazole structure have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA gyrase, an enzyme critical for DNA replication.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
5AStaphylococcus aureus8
5BBacillus subtilis10
5CEscherichia coli11
5DStaphylococcus aureus10
5FBacillus subtilis19

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells through multiple pathways, including the inhibition of anti-apoptotic proteins .

Table 2: Anticancer Efficacy Against Various Cell Lines

CompoundCell LinePercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H46075.99

Case Studies

  • Molecular Docking Studies : Recent research employed molecular docking simulations to assess the binding affinity of this compound to DNA gyrase, revealing promising interactions that could lead to the development of new antibacterial agents .
  • In Vivo Studies : Experimental models have shown that isoxazole derivatives can significantly reduce tumor size in xenograft models when administered at specific dosages, highlighting their potential as effective anticancer therapies .

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

    N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide: This compound has a benzamide group instead of an indole moiety, which may result in different biological activities.

    N-((5-(furan-2-yl)isoxazol-3-yl)methyl)cyclobutanecarboxamide: This compound features a cyclobutanecarboxamide group, which may influence its chemical reactivity and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H13N3O3C_{15}H_{13}N_{3}O_{3} with a molecular weight of approximately 299.28 g/mol. The structure features an indole moiety linked to an isoxazole ring via a methylene bridge, which is crucial for its biological activity.

Research indicates that compounds containing indole and isoxazole structures exhibit a variety of biological activities:

  • Anticancer Activity : Indole derivatives are known for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can target various signaling pathways involved in tumor growth and metastasis .
  • Antimicrobial Properties : Compounds with isoxazole rings have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and related compounds:

Activity Type Efficacy Reference
Anticancer (IC50)6.76 µg/mL (HCT116)
Antimicrobial (MIC)4.69 - 22.9 µM (B. subtilis)
Antifungal (MIC)16.69 - 78.23 µM (C. albicans)
CytotoxicityModerate to high against cancer

Case Studies

  • Anticancer Efficacy : A study investigating the cytotoxic effects of various indole derivatives found that this compound exhibited significant cytotoxicity against HCT116 colon cancer cells with an IC50 value of 6.76 µg/mL, outperforming standard chemotherapeutics like fluorouracil .
  • Antimicrobial Activity : Another study focused on the antimicrobial properties of isoxazole derivatives reported that related compounds showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential for development as antibacterial agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-1H-indole-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via amide coupling between an isoxazole-3-carboxylic acid derivative and an indole-3-carboxamide precursor. A general procedure involves:

Isoxazole Synthesis : Cyclocondensation of alkynes with nitrile oxides to form the 5-(furan-2-yl)isoxazole core.

Amide Bond Formation : Activation of the isoxazole-3-carboxylic acid (e.g., using HATU or EDCI) followed by coupling with 1H-indole-3-carboxamine in the presence of a base like DIPEA.

  • Reference: Similar protocols are detailed for isoxazole-3-carboxamide derivatives in mitochondrial inhibitor synthesis .

Q. How is this compound characterized analytically?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., in DMSO-d6) to confirm regiochemistry and substituent integration. For example, furan protons typically appear as doublets (δ ~7.5–8.0 ppm), while indole NH signals resonate near δ 10–12 ppm .
  • HRMS (ESI-TOF) : To verify molecular ion peaks (e.g., [M+H]+^+) with high mass accuracy (<5 ppm error) .
  • Melting Point Analysis : Determined via differential scanning calorimetry (DSC) to assess purity .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer : Common assays include:

  • Mitochondrial Respiration Assays : Isolated mouse liver mitochondria treated with the compound (1% DMSO) to measure effects on oxygen consumption rates (OCR) using Clark-type electrodes .
  • Cell Viability Assays : Cultured cells (e.g., HEK293 or cancer lines) dosed with the compound (1–100 µM) and assessed via MTT or resazurin reduction assays.
  • Zebrafish Models : Toxicity and bioactivity evaluated in embryos/larvae, with compound delivery via microinjection or soaking .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize target engagement?

  • Methodological Answer :

  • Isoxazole Substituent Modification : Replace the furan-2-yl group with electron-withdrawing (e.g., 5-chlorothiophen-2-yl) or bulky groups (e.g., naphthalen-1-yl) to enhance binding affinity. TEVC assays (e.g., Xenopus oocytes) quantify inhibition efficacy of analogs .
  • Indole Substitution : Introduce methyl or halogen groups at the indole 5-position to improve hydrophobic interactions. Docking studies (using software like AutoDock Vina) guide rational design .
  • Example : Analog SKL 2001 (a Wnt agonist with a similar isoxazole-indole scaffold) shows that 3-imidazolylpropyl chains enhance β-catenin stabilization, suggesting similar strategies for target modulation .

Q. What strategies improve solubility and bioavailability?

  • Methodological Answer :

  • LogP Optimization : Introduce hydrophilic groups (e.g., methoxy, hydroxyl) on the indole or furan rings. For instance, methoxy-thiophene analogs in related compounds improve aqueous solubility by reducing logP by ~0.5 units .
  • Prodrug Design : Convert the carboxamide to a methyl ester or glycoside (e.g., tetra-O-acetyl-glucopyranosyl derivatives) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to stabilize the compound in physiological buffers .

Q. How can contradictory data across assay systems be resolved?

  • Methodological Answer :

  • Bioavailability vs. Formal Concentration : Mitochondrial assays (isolated organelles) may show higher efficacy than cell-based assays due to differences in compound uptake. Quantify intracellular concentrations via LC-MS to correlate activity with bioavailability .
  • Model-Specific Factors : Zebrafish assays may reveal off-target effects (e.g., cytochrome P450 interactions) not observed in vitro. Use CRISPR knockouts or pharmacological inhibitors (e.g., verapamil for P-gp efflux) to isolate mechanisms .
  • Case Study : In M2-S31N inhibitor optimization, TEVC assays showed 70% inhibition for 9p (naphthyl analog), while cell-based assays required 10-fold higher doses due to efflux pumps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.